Gimatecan (CAS: 292618-32-7), also known as ST1481, is a semi-synthetic, highly lipophilic camptothecin analog distinguished by a tert-butoxyiminomethyl substitution at the C-7 position. This specific structural modification fundamentally alters its physicochemical profile compared to first-generation water-soluble analogs, granting it exceptional stability of the pharmacologically active closed-lactone ring at physiological pH. As a potent Topoisomerase I inhibitor, Gimatecan stabilizes the cleavable complex to induce DNA double-strand breaks. For procurement professionals and formulation scientists, Gimatecan represents a highly stable active pharmaceutical ingredient (API) candidate, offering direct, metabolism-independent target engagement, high oral bioavailability, and a pharmacokinetic profile optimized for sustained-release development and resistant-tumor modeling[1].
Substituting Gimatecan with more common, commercially available Topoisomerase I inhibitors like Irinotecan or Topotecan introduces severe experimental and clinical limitations. Irinotecan is a prodrug that requires hepatic carboxylesterase conversion into its active metabolite (SN-38), making it highly unsuitable for direct in vitro cellular assays due to unpredictable metabolic activation and high inter-assay variability [1]. Conversely, while Topotecan is directly active, it suffers from rapid, reversible hydrolysis of its lactone ring into an inactive carboxylate form in plasma, necessitating continuous intravenous infusion to maintain efficacy. Furthermore, both Topotecan and Irinotecan are highly susceptible to efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Gimatecan’s specific C-7 lipophilic chain prevents rapid lactone hydrolysis and evades these primary efflux transporters, making it an irreplaceable compound for consistent dosing and refractory disease modeling [2].
In comparative cellular assays targeting esophageal squamous cell carcinoma (ESCC) and other solid tumors, Gimatecan demonstrates profound cytotoxic superiority over standard clinical prodrugs. Because it does not require metabolic activation, Gimatecan directly inhibits cell proliferation at low nanomolar concentrations, whereas Irinotecan requires micromolar concentrations to achieve similar effects in vitro[1].
| Evidence Dimension | IC50 for cell proliferation |
| Target Compound Data | 4.9 to 39.6 nM |
| Comparator Or Baseline | Irinotecan (8.14 to 37.68 µM) |
| Quantified Difference | ~1000-fold higher in vitro potency |
| Conditions | ESCC cell line proliferation assays |
Enables ultra-low-dose formulation research and provides a reliable, direct-acting benchmark for in vitro screening without the confounding variable of prodrug metabolism.
The therapeutic utility of camptothecins is historically limited by the rapid opening of the active lactone ring at physiological pH. Gimatecan's lipophilic C-7 substitution significantly enhances lactone stability, resulting in a dramatically extended biological half-life. Pharmacokinetic evaluations show that Gimatecan exists in plasma almost entirely as the pharmacologically active intact lactone, providing continuous exposure that cannot be achieved with Topotecan [1].
| Evidence Dimension | Biological half-life and active form persistence |
| Target Compound Data | Mean biological half-life of 77 ± 37 hours (predominantly intact lactone) |
| Comparator Or Baseline | Standard water-soluble camptothecins (short half-lives, rapid conversion to inactive carboxylate) |
| Quantified Difference | Extended half-life allowing once-weekly oral dosing versus continuous IV infusion |
| Conditions | Phase I pharmacokinetic profiling in human plasma |
Crucial for researchers developing sustained-release oral delivery systems or prolonged-exposure protocols without the need for complex continuous infusion setups.
A major failure point for conventional Topoisomerase I inhibitors in late-stage oncology models is their susceptibility to cellular efflux. Unlike Topotecan and Irinotecan, which are readily exported by multidrug resistance mechanisms, Gimatecan is not a functional substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Consequently, Gimatecan maintains its potent cytotoxic activity even in mitoxantrone-selected cell lines characterized by high levels of BCRP expression[1].
| Evidence Dimension | Efficacy in transporter-overexpressing resistant cell lines |
| Target Compound Data | Overcomes BCRP/P-gp mediated cellular resistance |
| Comparator Or Baseline | Topotecan and Irinotecan (Subject to rapid efflux and loss of efficacy) |
| Quantified Difference | Retains nanomolar efficacy in resistant models where comparators fail |
| Conditions | Mitoxantrone-selected, BCRP-expressing resistant cancer cell lines |
Essential for procurement in drug-discovery pipelines targeting refractory, multi-drug resistant (MDR) solid tumors where standard benchmarks are ineffective.
Due to its high lipophilicity, exceptional lactone stability, and long biological half-life, Gimatecan is the preferred API for researchers designing novel oral delivery systems, such as lipid nanoparticles, solid dispersions, or targeted oral conjugates, bypassing the IV-only limitations of older camptothecins [1].
Gimatecan's proven ability to evade P-glycoprotein and BCRP efflux pumps makes it a critical positive control and benchmark compound in phenotypic screening assays targeting multi-drug resistant cancer cell lines, where Topotecan and Irinotecan reliably fail [2].
Because Gimatecan is a direct-acting inhibitor that does not require the hepatic carboxylesterase conversion step necessary for Irinotecan (to SN-38), it is highly preferred for cell-free enzymatic assays and direct cellular screening requiring predictable, metabolism-independent target engagement [2].
Acute Toxic;Irritant;Health Hazard